
4-(1-Trifluoroacetyl-4-piperidinyl)-aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Trifluoroacetyl-4-piperidinyl)-aniline is a chemical compound characterized by the presence of a trifluoroacetyl group attached to a piperidine ring, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Trifluoroacetyl-4-piperidinyl)-aniline typically involves the reaction of 4-piperidone with trifluoroacetic anhydride to form the trifluoroacetylated piperidine intermediate. This intermediate is then reacted with aniline under suitable conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-(1-Trifluoroacetyl-4-piperidinyl)-aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.
Major Products:
Oxidation: N-oxides of the original compound.
Reduction: Hydroxylated derivatives.
Substitution: Halogenated aniline derivatives.
Scientific Research Applications
4-(1-Trifluoroacetyl-4-piperidinyl)-aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(1-Trifluoroacetyl-4-piperidinyl)-aniline exerts its effects involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The piperidine ring provides structural stability, while the aniline moiety can participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
- 1-[1-(Trifluoroacetyl)-4-piperidinyl]-L-proline
- 1-[1-(Trifluoroacetyl)-4-piperidinyl]-3-[4-(trifluoromethoxy)phenyl]urea
Comparison: Compared to similar compounds, 4-(1-Trifluoroacetyl-4-piperidinyl)-aniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoroacetyl group enhances its stability and potential for interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H15F3N2O |
|---|---|
Molecular Weight |
272.27 g/mol |
IUPAC Name |
1-[4-(4-aminophenyl)piperidin-1-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C13H15F3N2O/c14-13(15,16)12(19)18-7-5-10(6-8-18)9-1-3-11(17)4-2-9/h1-4,10H,5-8,17H2 |
InChI Key |
RFKHUDUJNXXIFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=C(C=C2)N)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Ethyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B13974875.png)
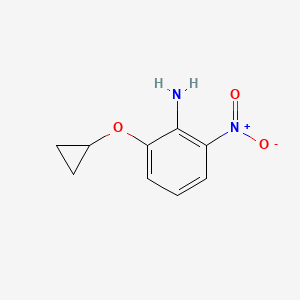
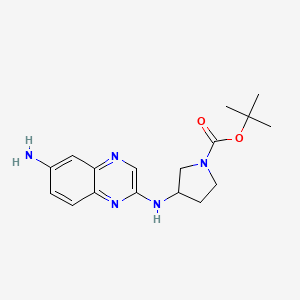
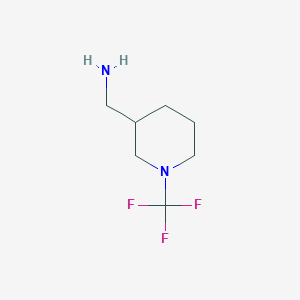
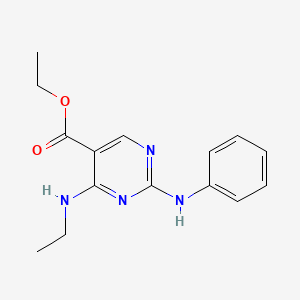
![2-[(2-Amino-3-hydroxybutanoyl)amino]propanoic acid](/img/structure/B13974894.png)

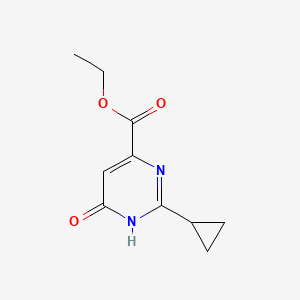
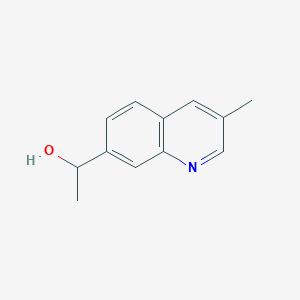
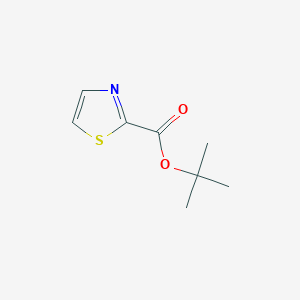
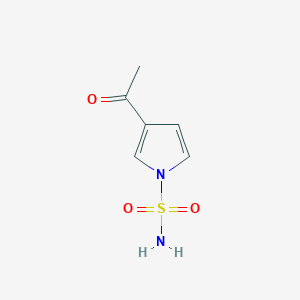
![2-Formylbenzo[b]thiophene-7-carbonitrile](/img/structure/B13974919.png)
![Benzyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13974927.png)
![2-Chloro-6,7-dihydro-6-(1H-pyrazol-4-yl)-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13974936.png)
